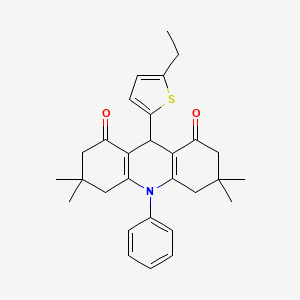![molecular formula C16H20N2O3 B6010577 N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6010577.png)
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a bicyclic compound that has been studied for its potential therapeutic applications. BHCH has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in scientific research. In
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have a variety of biochemical and physiological effects. In scientific research, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been investigated for its potential to inhibit viral replication, including the replication of HIV-1 and SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide.
Orientations Futures
There are several future directions for N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide research. One direction is to investigate the potential of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a therapeutic agent for cancer, including breast cancer and leukemia. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and to identify potential targets for drug development. Overall, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide shows promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized through various methods, including the reaction of bicyclo[4.1.0]hept-3-ene-7-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. In scientific research, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been investigated for its potential to inhibit viral replication, including the replication of HIV-1 and SARS-CoV-2.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-4-5-10(15(13)19)9-17-18-16(20)14-11-6-2-3-7-12(11)14/h4-5,8-9,11-12,14,19H,2-3,6-7H2,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZMHIXADUJFSC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-[(4-benzoylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6010494.png)

![2-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6010506.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
![4-(3-chloropyridin-4-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010516.png)

![5-[2-(ethylthio)propyl]-2-{1-[(2-hydroxyphenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B6010534.png)
![2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
![2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
![8-bromo-5-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6010562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6010572.png)
![4-{[(3-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6010578.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B6010583.png)
![ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B6010588.png)